molecular formula C14H15BrN5O8PS B040951 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate CAS No. 124357-33-1

2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate

Cat. No. B040951
M. Wt: 524.24 g/mol
InChI Key: LCXDUKDMKLXADI-DWHWANRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate, also known as Br-cBTP-cAMP, is a cyclic nucleotide analog that has been widely used in scientific research. This compound is a potent activator of protein kinase A (PKA) and has been used to study various physiological and biochemical processes.

Mechanism Of Action

2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate acts as a potent activator of PKA by binding to the regulatory subunit of the enzyme. This binding leads to the release of the catalytic subunit, which then phosphorylates downstream targets. The activation of PKA by 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate leads to a wide range of cellular responses, including changes in gene expression, ion channel activity, and metabolism.

Biochemical And Physiological Effects

The activation of PKA by 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate leads to a wide range of biochemical and physiological effects. These effects include the regulation of ion channels, neurotransmitter release, and synaptic plasticity. Additionally, 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to regulate glucose metabolism and insulin secretion in pancreatic beta cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate in lab experiments is its high potency as a PKA activator. This allows for the study of PKA-dependent processes at much lower concentrations than other cyclic nucleotide analogs. Additionally, 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate is stable and can be easily synthesized in large quantities. One limitation of 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate is its specificity for PKA. This compound does not activate other cyclic nucleotide-dependent enzymes such as exchange proteins activated by cyclic AMP (EPACs).

Future Directions

There are several future directions for the use of 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate in scientific research. One area of interest is the study of the role of PKA in cancer development and progression. Additionally, 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate could be used to investigate the role of PKA in the regulation of circadian rhythms and sleep. Finally, the development of more selective PKA activators based on the structure of 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate could lead to the discovery of new therapeutic targets for a wide range of diseases.

Synthesis Methods

The synthesis of 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate involves the reaction between 2'-O-acetyl-adenosine and 4-bromo-2,3-dioxobutylthiol in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with cyclic monophosphate to obtain the final product.

Scientific Research Applications

2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate has been widely used in scientific research as a tool to study various biological processes. It has been used to investigate the role of PKA in cellular signaling, gene expression, and metabolism. Additionally, 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate has been used to study the regulation of ion channels, neurotransmitter release, and synaptic plasticity.

properties

CAS RN

124357-33-1

Product Name

2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate

Molecular Formula

C14H15BrN5O8PS

Molecular Weight

524.24 g/mol

IUPAC Name

(1E)-1-bromo-4-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-ium-2-yl]sulfanylbuta-1,3-dien-1-olate

InChI

InChI=1S/C14H15BrN5O8PS/c15-7(21)2-1-3-30-14-18-11(16)8-12(19-14)20(5-17-8)13-10(23)9(22)6(28-13)4-27-29(24,25)26/h1-3,5-6,9-10,13,16,22-23H,4H2,(H2-,21,24,25,26)/b3-1?,7-2-,16-11?/t6-,9-,10-,13-/m1/s1

InChI Key

LCXDUKDMKLXADI-DWHWANRFSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)SC=C=CC(=O)Br)N

SMILES

C1=[N+](C2=NC(=NC(=N)C2=N1)SC=CC=C([O-])Br)C3C(C(C(O3)COP(=O)(O)O)O)O

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)SC=C=CC(=O)Br)N

synonyms

2-((4-bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate

Origin of Product

United States

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